1,3-Thiazol-2-ylthiourea
Overview
Description
1,3-Thiazol-2-ylthiourea is a chemical compound with the molecular formula C4H5N3S2 and a molecular weight of 159.23 . It is a product of interest in the field of chemistry due to its potential applications .
Synthesis Analysis
Thiazolines and thiazoles, which include 1,3-Thiazol-2-ylthiourea, are synthesized using a cascade protocol . The synthesis involves the use of readily available and inexpensive substrates, and the reaction conditions are mild . The products are obtained without work-up and column purification .
Molecular Structure Analysis
The molecular structure of 1,3-Thiazol-2-ylthiourea is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
Thiazolines and thiazoles undergo various chemical reactions. They are an integral part of numerous natural products, a number of drugs, and many useful molecules such as ligands for metal catalysis . Thiazolines are synthesized by the condensation reaction of cysteamine and cysteine with carboxylic acids and its derivatives . Thiazoles are mostly synthesized by the condensation of α-haloketones with thioamides .
Physical And Chemical Properties Analysis
1,3-Thiazol-2-ylthiourea is a solid compound . It has a molecular weight of 159.24 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the retrieved papers.
Scientific Research Applications
Drug Discovery
1,3-Thiazol-2-ylthiourea derivatives exhibit promising pharmacological activities. Researchers have explored their potential as anticonvulsants, antimicrobial agents, and anticancer drugs. For instance, the anticonvulsant drug Rufinamide contains a 1,3-thiazole core . These compounds are structurally similar to amide bonds, making them valuable scaffolds for drug design.
Anticancer Activity
Several studies have investigated the anticancer properties of 1,3-thiazol-2-ylthiourea derivatives. Researchers synthesized compounds with this motif and evaluated their cytotoxicity against human tumor cell lines. Notably, certain derivatives demonstrated potent effects against prostate cancer cells .
Organic Synthesis
The synthesis of 1,3-thiazol-2-ylthiourea compounds has been a subject of extensive research. Various methodologies, including Huisgen 1,3-dipolar cycloaddition and metal-catalyzed 1,3-dipolar cycloaddition, have been explored . These synthetic routes enable access to diverse derivatives for further investigation.
Fluorescent Imaging
Due to their inherent fluorescence properties, 1,3-thiazol-2-ylthiourea derivatives find applications in fluorescent imaging. Researchers have labeled biomolecules with these compounds to visualize cellular processes and detect specific targets.
Safety and Hazards
Future Directions
The future directions for 1,3-Thiazol-2-ylthiourea could involve further exploration of its potential applications in various fields. For instance, triazoles, which are similar to thiazoles, have been studied for their potential as antiviral agents . Similarly, the potential of 1,3-Thiazol-2-ylthiourea in the field of medicinal chemistry could be explored further .
Mechanism of Action
Target of Action
1,3-Thiazol-2-ylthiourea is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds . Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
For example, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 1,3-Thiazol-2-ylthiourea.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It is known that environmental factors can interact with genetic factors and lifestyle to influence the effects of various compounds .
properties
IUPAC Name |
1,3-thiazol-2-ylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S2/c5-3(8)7-4-6-1-2-9-4/h1-2H,(H3,5,6,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCOYCNSPKQNRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377904 | |
Record name | 1,3-thiazol-2-ylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19958-82-8 | |
Record name | NSC45978 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-thiazol-2-ylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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